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Compound of Interest

Compound Name: Fmoc-D-Leu-OH

Cat. No.: B2960068

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and
relevant experimental protocols for N-(9-fluorenylmethoxycarbonyl)-D-leucine (Fmoc-D-
leucine). This compound is a critical reagent in modern synthetic chemistry, particularly in the
fields of peptide synthesis and drug discovery.

Core Properties of Fmoc-D-leucine

Fmoc-D-leucine is a derivative of the amino acid D-leucine, where the amino group is protected
by a fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental to solid-
phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a
growing peptide chain.[1][2] The key physical and chemical properties of Fmoc-D-leucine are

summarized in the table below.
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Property Value References
Molecular Formula C21H23NO4 [1112][3]
Molecular Weight 353.41 g/mol

Appearance White to off-white powder/solid

Melting Point 148 - 163 °C

Optical Rotation [a]D2° = +25 +2° (c=1 in DMF)

Soluble in organic solvents like
Solubility DMSO and DMF. Sparingly

soluble in aqueous buffers.

N 2-8°C, protected from light and
Storage Conditions ]
moisture.

CAS Number 114360-54-2

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of Fmoc-D-leucine.

Spectroscopic Data Description

The proton NMR spectrum will show

characteristic peaks for the protons of the

1H NMR . _ _
fluorenyl group, the leucine side chain, and the
o-proton.
The carbon NMR spectrum provides information
13C NMR

on the carbon skeleton of the molecule.

Infrared spectroscopy can be used to identify
R Spect the characteristic functional groups present,
ectrosco
P by such as the carbonyl groups of the Fmoc

protector and the carboxylic acid.

M Spect . Mass spectrometry is used to confirm the
ass Spectrometry _
molecular weight of the compound.
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Experimental Protocols

Fmoc-D-leucine is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS). Below
are detailed methodologies for its use.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating an Fmoc-D-leucine residue into a peptide chain on a
solid support is outlined below.
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Detailed Methodologies

3.2.1. Resin Preparation and Swelling

o Resin Selection: Choose an appropriate resin based on the desired C-terminus of the
peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal

amide).

o Swelling: Place the resin in a reaction vessel and add a suitable solvent, typically N,N-
dimethylformamide (DMF). Allow the resin to swell for at least 30 minutes to ensure optimal
reaction conditions.

3.2.2. Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical

step.

 Drain the swelling solvent from the resin.
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e Add a 20% (v/v) solution of piperidine in DMF to the resin.
» Agitate the mixture for 5-10 minutes at room temperature.
 Drain the piperidine solution.

o Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure
complete deprotection.

e Thoroughly wash the resin with DMF to remove all traces of piperidine.

Fmoc-Protected Peptide on Resin

Gdd 20% Piperidine in DMF)

Gncubate 5-10 mir)
Wash with DMF

Free N-terminal Amine

Click to download full resolution via product page
Caption: Fmoc deprotection using piperidine.

3.2.3. Amino Acid Coupling
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e Activation: In a separate vessel, dissolve Fmoc-D-leucine (typically 3-5 equivalents relative
to the resin loading) and a coupling agent (e.g., HATU, HBTU) in DMF. Add a base such as
N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid of the Fmoc-D-leucine.

o Coupling: Add the activated Fmoc-D-leucine solution to the deprotected resin.
» Agitate the reaction mixture for 1-2 hours at room temperature.

e Washing: After the coupling reaction is complete, drain the solution and wash the resin
thoroughly with DMF to remove any unreacted reagents.

3.2.4. Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-
chain protecting groups are removed.

Wash the resin with dichloromethane (DCM).

o Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers
(e.g., water, triisopropylsilane) to prevent side reactions. A common cocktail is TFA/water/TIS
(95:2.5:2.5).

o Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
« Filter the resin and collect the filtrate containing the cleaved peptide.

» Precipitate the peptide from the filtrate by adding cold diethyl ether.

o Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

e Dry the crude peptide under vacuum.

Purification and Analysis

3.3.1. HPLC Puirification

The crude peptide is typically purified using reverse-phase high-performance liquid
chromatography (RP-HPLC).
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e Column: A C18 column is commonly used for peptide purification.
» Mobile Phases:

o Mobile Phase A: 0.1% TFA in water.

o Mobile Phase B: 0.1% TFA in acetonitrile.

o Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to
elute the peptide from the column. The specific gradient will depend on the hydrophobicity of
the peptide.

o Detection: The peptide is detected by monitoring the UV absorbance at 220 nm (for the
peptide backbone) and 280 nm (for aromatic residues).

3.3.2. Mass Spectrometry Analysis

Mass spectrometry is used to confirm the identity of the purified peptide by verifying its
molecular weight. Techniques such as MALDI-TOF or ESI-MS are commonly employed.

3.3.3. NMR Spectroscopy

For detailed structural characterization, particularly for peptides containing unnatural amino
acids or complex modifications, Nuclear Magnetic Resonance (NMR) spectroscopy can be
utilized.

Biological Activity and Signaling Pathways

Fmoc-protected amino acids are primarily used in chemical synthesis; however, the final
deprotected peptides often have significant biological activity. Notably, Fmoc-L-leucine has
been identified as a modulator of the Peroxisome Proliferator-Activated Receptor y (PPARY).

PPARYy Signaling Pathway

PPARY is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid
metabolism, and inflammation. The activation of PPARYy by a ligand, such as Fmoc-L-leucine,
initiates a cascade of events leading to the regulation of target gene expression.
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Caption: Activation of the PPARY signaling pathway by a ligand.
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The general mechanism of PPARYy activation is as follows:

Ligand Binding: A ligand, in this case, Fmoc-D-leucine, enters the cell and binds to the
ligand-binding domain (LBD) of PPARY in the nucleus.

Conformational Change and Co-repressor Release: Ligand binding induces a conformational
change in PPARYy, leading to the dissociation of co-repressor proteins.

Heterodimerization: The activated PPARYy forms a heterodimer with the Retinoid X Receptor
(RXR).

DNA Binding: The PPARy-RXR heterodimer binds to specific DNA sequences known as
Peroxisome Proliferator Response Elements (PPRES) in the promoter regions of target
genes.

Co-activator Recruitment and Transcription: The binding of the heterodimer to the PPRE
facilitates the recruitment of co-activator proteins, which then initiate the transcription of
target genes involved in various metabolic processes.

Applications in Research and Drug Development

The use of Fmoc-D-leucine and other Fmoc-protected amino acids is integral to several areas

of research and development:

Peptide Synthesis: It is a fundamental building block for the synthesis of custom peptides for
a wide range of research applications.

Drug Discovery: The incorporation of D-amino acids, such as D-leucine, can increase the
proteolytic stability of peptide-based drugs, enhancing their therapeutic potential.

Development of PPARy Modulators: As a known PPARYy ligand, Fmoc-L-leucine and its
analogs are valuable tools for studying the therapeutic potential of PPARy modulation in
diseases such as type 2 diabetes and certain cancers.

This technical guide provides a foundational understanding of the properties and applications

of Fmoc-D-leucine. For specific experimental conditions and troubleshooting, it is

recommended to consult the detailed literature and manufacturer's guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b2960068?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2396386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2396386/
https://geneglobe.qiagen.com/us/knowledge/pathways/ppar-signaling
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2023.1252089/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2023.1252089/full
https://www.benchchem.com/product/b2960068#properties-of-n-9-fluorenylmethoxycarbonyl-d-leucine
https://www.benchchem.com/product/b2960068#properties-of-n-9-fluorenylmethoxycarbonyl-d-leucine
https://www.benchchem.com/product/b2960068#properties-of-n-9-fluorenylmethoxycarbonyl-d-leucine
https://www.benchchem.com/product/b2960068#properties-of-n-9-fluorenylmethoxycarbonyl-d-leucine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2960068?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2960068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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